Calomel

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

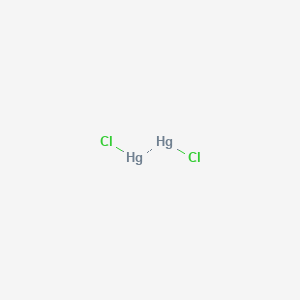

Calomel, also known as mercury(I) chloride, is a chemical compound with the formula Hg₂Cl₂. It is a dense white or yellowish-white, odorless solid that is the principal example of a mercury(I) compound. Historically, this compound was used as a medicine from the 16th to early 20th century, despite frequently causing mercury poisoning in patients . The name “this compound” is derived from the Greek words “kalos” (beautiful) and “melas” (black), referring to its reaction with ammonia, which turns it black .

Aplicaciones Científicas De Investigación

Calomel has several scientific research applications:

Mecanismo De Acción

Target of Action

Calomel, also known as mercury(I) chloride (Hg2Cl2), was primarily used as a medicine from the 16th to early 20th century . Its primary targets were a variety of diseases, including syphilis, bronchitis, cholera, gout, tuberculosis, influenza, and cancer .

Mode of Action

This compound was often administered as a treatment for dysentery . It was also used as a purgative agent to relieve congestion and constipation . It is believed that when this compound enters the stomach, it will almost entirely be converted to HgCl2 .

Biochemical Pathways

For instance, mercury can bind to sulfur-containing compounds in the body, such as glutathione, which can disrupt cellular processes and lead to toxicity .

Pharmacokinetics

It is known that some of the this compound in the digestive system will likely be oxidized into a form of mercury that can be absorbed through the intestine . Most of the this compound ingested will be excreted through urine and stool .

Result of Action

Despite its widespread use, this compound frequently caused mercury poisoning in patients . Symptoms of mercury poisoning can include tremors, insomnia, memory loss, neuromuscular effects, headaches, and cognitive and motor dysfunction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and hence bioavailability can be affected by the pH of the stomach . Additionally, its stability and efficacy can be influenced by storage conditions, such as temperature and humidity .

Métodos De Preparación

Calomel can be prepared through several methods:

- By reacting elemental mercury with mercuric chloride:

Direct Synthesis: Hg+HgCl2→Hg2Cl2

Involving aqueous mercury(I) nitrate and various chloride sources such as sodium chloride or hydrochloric acid:Metathesis Reaction: 2HCl+Hg2(NO3)2→Hg2Cl2+2HNO3

Industrial Production: This compound is produced industrially by sublimation of a mixture of mercury and mercuric chloride, followed by condensation of the vapor.

Análisis De Reacciones Químicas

Calomel undergoes several types of chemical reactions:

- When this compound reacts with ammonia, it undergoes a disproportionation reaction, forming elemental mercury and mercuric amidochloride:

Disproportionation Reaction: Hg2Cl2+2NH3→Hg+Hg(NH2Cl)

this compound can be reduced to elemental mercury using reducing agents such as stannous chloride:Reduction: Hg2Cl2+SnCl2→2Hg+SnCl4

this compound can be oxidized to mercuric chloride using oxidizing agents like chlorine:Oxidation: Hg2Cl2+Cl2→2HgCl2

Comparación Con Compuestos Similares

Calomel is compared with other mercury-based compounds:

Mercury(II) chloride (HgCl₂): Unlike this compound, mercury(II) chloride is highly toxic and soluble in water. It is used as a disinfectant and preservative.

Mercury(I) bromide (Hg₂Br₂): Similar to this compound, but with bromine instead of chlorine. It is less commonly used.

Mercury(I) iodide (Hg₂I₂): Another similar compound with iodine, used in some analytical chemistry applications.

This compound is unique due to its historical medicinal use and its application in electrochemical reference electrodes, which distinguishes it from other mercury compounds .

Propiedades

Número CAS |

10112-91-1 |

|---|---|

Fórmula molecular |

Cl2Hg2 |

Peso molecular |

472.09 g/mol |

Nombre IUPAC |

chloromercury |

InChI |

InChI=1S/2ClH.2Hg/h2*1H;;/q;;2*+1/p-2 |

Clave InChI |

ZOMNIUBKTOKEHS-UHFFFAOYSA-L |

SMILES |

Cl[Hg].Cl[Hg] |

SMILES canónico |

Cl[Hg].Cl[Hg] |

Densidad |

7.15 at 68 °F (USCG, 1999) - Denser than water; will sink 7.15 g/cm³ |

| 10112-91-1 | |

Descripción física |

Mercurous chloride is an odorless white solid. Sinks in water. (USCG, 1999) Liquid White powder or crystals; practically insoluble (0.0002 g/100 ml of water at 25 deg C); [ATSDR ToxProfiles] WHITE CRYSTALLINE POWDER. |

Pictogramas |

Irritant; Environmental Hazard |

Solubilidad |

Solubility in water, mg/l at 25 °C: 4 (practically insoluble) |

Sinónimos |

calomel mercurous chloride mercury(I) chloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)

![1,3-Bis[(Z)-styryl]benzene](/img/structure/B162261.png)